1-(furan-2-ylmethyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
1-[(FURAN-2-YL)METHYL]-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a unique combination of furan, cyclopenta[d]pyrimidin, and sulfanyl groups
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H20N2O2S/c1-14-5-2-6-15(11-14)13-25-19-17-8-3-9-18(17)22(20(23)21-19)12-16-7-4-10-24-16/h2,4-7,10-11H,3,8-9,12-13H2,1H3 |
InChI Key |
ZAKWCXYPVZUPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Cyclopenta[d]pyrimidin Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclopenta[d]pyrimidin core.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrofuran derivatives, and various substituted cyclopenta[d]pyrimidin compounds.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A cyclopentapyrimidine core that is significant for its biological interactions.
- A furan ring which may enhance the compound's reactivity and interaction with biological targets.
- A thioether linkage that can influence its solubility and bioavailability.
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, a screening of drug libraries revealed novel anticancer compounds through multicellular spheroid assays. This suggests that 1-(furan-2-ylmethyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one may also possess anticancer properties due to its structural similarities with known anticancer agents.
Antimicrobial Effects
Compounds related to this structure have demonstrated significant antimicrobial activity against various pathogens. The presence of the furan and thioether groups could play a crucial role in enhancing the compound's efficacy against microbial strains.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in critical pathways, particularly those associated with cancer progression. Research on similar compounds has indicated the inhibition of the Type III secretion system (T3SS), suggesting that this compound could affect bacterial virulence factors.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the cyclopentapyrimidine core.
- Introduction of the furan and thioether functionalities.
- Coupling with appropriate substituents to achieve the final structure.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with specific receptors to modulate their activity.
Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- **1-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
- **1-[(FURAN-2-YL)METHYL]-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
Uniqueness
1-[(FURAN-2-YL)METHYL]-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 1-(furan-2-ylmethyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.5 g/mol. The compound features a cyclopenta[d]pyrimidine core structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. A notable investigation focused on the cytotoxic effects of synthesized compounds against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values ranging from 4.84 to 24.27 μM against HepG2 and MCF-7 cell lines, showcasing their potential as anticancer agents .
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 (MCF-7) μM | IC50 (HepG2) μM |
|---|---|---|
| Compound 1 | 10.17 ± 1.01 | 24.27 ± 2.08 |
| Compound 2 | 16.50 ± 1.16 | 31.78 ± 1.15 |
| Compound 3 | 5.38 ± 0.45 | 4.84 ± 0.38 |
| Sorafenib | 9.98 ± 0.6 | 13.26 ± 0.3 |
The proposed mechanism of action for these compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, certain derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in tumor growth and metastasis .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of this compound class have shown promising antimicrobial activity against various pathogens . The molecular docking studies suggest that these compounds can effectively bind to bacterial enzymes, inhibiting their function.
Case Studies and Research Findings
A comprehensive study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities through various assays:
- Cytotoxicity Assays : The synthesized compounds were tested against several cancer cell lines, demonstrating selective cytotoxicity.
- Antimicrobial Testing : Compounds were evaluated for their ability to inhibit bacterial growth, with several exhibiting significant activity against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
